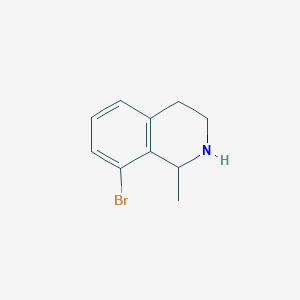

8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular weight of this compound is 226.12 . The IUPAC name is this compound and the InChI code is 1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.Mecanismo De Acción

Target of Action

The primary target of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is likely to be similar to its parent compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which interacts with the agonistic conformation of dopamine (DA) receptors .

Mode of Action

This compound, like 1MeTIQ, is expected to inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals. It may also shift dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation .

Biochemical Pathways

The compound’s action on dopamine receptors and its inhibition of monoamine oxidase (MAO) enzymes can affect various biochemical pathways. This includes the dopamine synthesis and degradation pathways, and possibly others related to neurotransmitter levels in the brain .

Pharmacokinetics

It is known that 1metiq exhibits neuroprotective and mao-inhibiting properties , suggesting that it can cross the blood-brain barrier. The bromine substitution might influence the compound’s pharmacokinetics, potentially affecting its absorption, distribution, metabolism, and excretion.

Result of Action

The interaction of this compound with dopamine receptors and its inhibition of MAO enzymes can lead to increased neurotransmitter levels in the brain . This could have various effects at the molecular and cellular levels, potentially influencing neuronal signaling and function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is its ability to selectively target dopamine receptors. This makes it an attractive target for researchers studying dopamine-related disorders. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Direcciones Futuras

There are several future directions for research on 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. One area of interest is the study of its potential applications in the treatment of neurological disorders, including Parkinson's disease and depression. Another area of interest is the development of new synthesis methods that can make the compound more accessible to researchers.

Conclusion:

In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields. While there are still many unanswered questions regarding its mechanism of action, its potential applications in the treatment of neurological disorders make it a promising area of research for the future.

Métodos De Síntesis

The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves a multi-step process. The first step involves the preparation of 1-bromo-1-methylcyclohexane, which is then reacted with 1,2-diaminobenzene to form the intermediate product. The intermediate product is then subjected to a series of reactions, including reduction, cyclization, and bromination, to yield the final product. The synthesis of this compound is a challenging process and requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

The compound has been found to exhibit a wide range of applications in scientific research. One of the primary applications of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is in the field of neuroscience. The compound has been found to have a significant impact on the activity of certain neurotransmitters, including dopamine and serotonin. This has led to its use in the study of various neurological disorders, including Parkinson's disease and depression.

Safety and Hazards

Propiedades

IUPAC Name |

8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWORAACFRCOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2901595.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2901597.png)

![4-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2901598.png)

![Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate](/img/structure/B2901599.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2901602.png)

![N-(2-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2901604.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylquinolin-6-yl)methanone](/img/structure/B2901606.png)

![2-amino-6-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2901610.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B2901611.png)

![2-(4-cyclohexylpiperazin-1-yl)-N-cyclopentyl-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2901614.png)

![methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2901617.png)